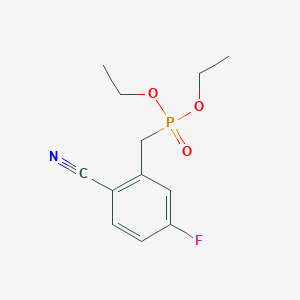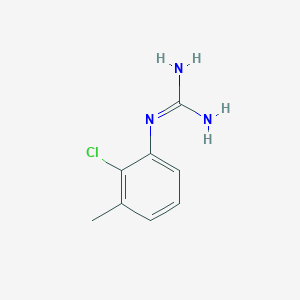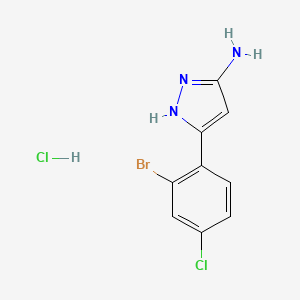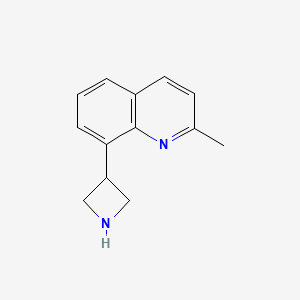
Diethyl 2-Cyano-5-fluorobenzylphosphonate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Diethyl 2-Cyano-5-fluorobenzylphosphonate is an organophosphorus compound with the molecular formula C₁₂H₁₅FNO₃P It is a derivative of phosphonic acid and contains a cyano group, a fluorine atom, and a benzyl group
准备方法
Synthetic Routes and Reaction Conditions
Diethyl 2-Cyano-5-fluorobenzylphosphonate can be synthesized through several methods. One common approach involves the Arbuzov reaction, where a trialkyl phosphite reacts with an alkyl halide to form the phosphonate ester. For example, diethyl phosphite can react with 2-cyano-5-fluorobenzyl chloride under basic conditions to yield this compound .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as chromatography, can enhance the efficiency and scalability of the production process .
化学反应分析
Types of Reactions
Diethyl 2-Cyano-5-fluorobenzylphosphonate undergoes various chemical reactions, including:
Substitution Reactions: The cyano and fluorine groups can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can undergo coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydride (NaH) and potassium carbonate (K₂CO₃) in polar aprotic solvents like dimethylformamide (DMF).
Oxidation: Reagents such as hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted benzylphosphonates, while oxidation and reduction can lead to different functionalized derivatives .
科学研究应用
Diethyl 2-Cyano-5-fluorobenzylphosphonate has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis to create complex molecules.
Biology: The compound can be used in the study of enzyme inhibition and as a probe for biological pathways.
Industry: The compound is used in the production of specialty chemicals and materials with unique properties.
作用机制
The mechanism of action of Diethyl 2-Cyano-5-fluorobenzylphosphonate involves its interaction with specific molecular targets. The cyano and fluorine groups can enhance the compound’s binding affinity to enzymes or receptors, leading to inhibition or modulation of biological pathways. The phosphonate group can mimic natural phosphate groups, allowing the compound to interfere with enzymatic processes .
相似化合物的比较
Similar Compounds
Diethyl 2-Phenylethyl Phosphonate: Similar in structure but lacks the cyano and fluorine groups.
Diethyl 4-Fluorobenzylphosphonate: Contains a fluorine atom but lacks the cyano group.
Diethyl 2-Cyanoethyl Phosphonate: Contains a cyano group but lacks the fluorine atom and benzyl group.
Uniqueness
Diethyl 2-Cyano-5-fluorobenzylphosphonate is unique due to the presence of both cyano and fluorine groups, which can significantly enhance its reactivity and biological activity compared to similar compounds.
属性
分子式 |
C12H15FNO3P |
|---|---|
分子量 |
271.22 g/mol |
IUPAC 名称 |
2-(diethoxyphosphorylmethyl)-4-fluorobenzonitrile |
InChI |
InChI=1S/C12H15FNO3P/c1-3-16-18(15,17-4-2)9-11-7-12(13)6-5-10(11)8-14/h5-7H,3-4,9H2,1-2H3 |
InChI 键 |
VKGMPYQNWANPBM-UHFFFAOYSA-N |
规范 SMILES |
CCOP(=O)(CC1=C(C=CC(=C1)F)C#N)OCC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![O2-tert-butyl O3-ethyl 5-hydroxy-2-azabicyclo[2.2.2]octane-2,3-dicarboxylate](/img/structure/B13692606.png)
![4-Methoxybenzo[d][1,3]dioxole-2-thione](/img/structure/B13692614.png)






![5-[4-(4-Fluorophenyl)-2-thiazolyl]-4-methyl-1,2,3-thiadiazole](/img/structure/B13692657.png)

![2-Amino-5-bromo-3-[[1-(1-methyl-4-piperidyl)-4-pyrazolyl]oxy]pyrazine](/img/structure/B13692667.png)
![6-[(Cbz-amino)methyl]spiro[3.3]heptan-2-one](/img/structure/B13692669.png)
![4-(Bromomethyl)-2-[4-(difluoromethoxy)-3-isopropoxyphenyl]oxazole](/img/structure/B13692676.png)

